molecular formula C24H23O3P B11990081 Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate CAS No. 1474-92-6

Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate

Cat. No.: B11990081
CAS No.: 1474-92-6
M. Wt: 390.4 g/mol
InChI Key: VYUXEJJDPPUFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate is an organophosphorus compound known for its versatility in organic synthesis. It is a phosphonium ylide, which is a type of compound that contains a positively charged phosphorus atom bonded to a carbon atom with a negative charge. This compound is often used in Wittig reactions, which are essential for forming carbon-carbon double bonds in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate can be synthesized through the reaction of triphenylphosphine with ethyl acetoacetate. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate primarily involves its role as a nucleophile in Wittig reactions. The ylide attacks the carbonyl carbon of aldehydes or ketones, leading to the formation of a betaine intermediate. This intermediate then undergoes a [2+2] cycloaddition to form an oxaphosphetane, which subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate is unique due to its high reactivity and versatility in forming various carbon-carbon bonds. Its ability to participate in multiple types of reactions makes it a valuable compound in organic synthesis .

Properties

CAS No.

1474-92-6

Molecular Formula

C24H23O3P

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 3-oxo-2-(triphenyl-λ5-phosphanylidene)butanoate

InChI

InChI=1S/C24H23O3P/c1-3-27-24(26)23(19(2)25)28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,3H2,1-2H3

InChI Key

VYUXEJJDPPUFRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.